Regioisomeric Purity and Structural Differentiation vs. 3- and 2-Substituted Analogs
The target compound features a 4-(para)-carboethoxyphenyl substitution pattern, which distinguishes it from the 3-(meta)-substituted analog (CAS 731772-86-4) and the 2-(ortho)-substituted analog (CAS 731772-80-8) [1]. While all three regioisomers share the identical molecular formula (C12H13BrO2) and molecular weight (269.13 g/mol), the position of the carboethoxy group on the aromatic ring dictates the compound's electronic distribution and steric environment . The 4-substituted isomer has a linear, extended geometry, whereas the 3- and 2-substituted isomers introduce angularity and increased steric hindrance near the bromoalkene moiety .
| Evidence Dimension | Regioisomeric position (carboethoxy group on phenyl ring) |
|---|---|
| Target Compound Data | 4-(para)-carboethoxyphenyl (CAS 148252-42-0) |
| Comparator Or Baseline | 3-(meta)-carboethoxyphenyl (CAS 731772-86-4); 2-(ortho)-carboethoxyphenyl (CAS 731772-80-8) |
| Quantified Difference | Qualitative difference in regiochemistry; no quantitative reactivity data available for head-to-head comparison |
| Conditions | Structural analysis based on canonical SMILES and InChIKey identifiers |
Why This Matters
Regioisomeric purity is critical in synthesis; the 4-substituted isomer is a distinct chemical entity from its 3- and 2-substituted counterparts, and procurement of the correct isomer is essential for reproducibility in structure-activity relationship (SAR) studies and synthetic route fidelity.
- [1] PubChem. 2-Bromo-3-(4-carboethoxyphenyl)-1-propene. CID 10107104. CAS 148252-42-0. View Source
